
4-(2,4-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(2,4-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide” is a derivative of piperazine, which is a common moiety in medicinal chemistry due to its ability to mimic a peptide bond . The 2,4-dimethylphenyl group is a type of xylyl group, which is a derivative of benzene and can contribute to the lipophilicity and thus the pharmacokinetics of the compound .
Molecular Structure Analysis
The molecular structure of this compound would likely show typical features of piperazine derivatives, with the piperazine ring and the attached functional groups. The 2,4-dimethylphenyl and diphenyl groups are likely to influence the overall shape and properties of the molecule .Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions, particularly at the nitrogen atoms of the piperazine ring . The presence of the carbonyl group also suggests potential for reactions such as hydrolysis or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the piperazine ring and the aromatic rings would likely make it relatively non-polar and lipophilic . The exact properties would depend on factors such as the exact spatial arrangement of the atoms and the electronic properties of the molecule .Aplicaciones Científicas De Investigación
Polymer Synthesis and Characterization : Spiliopoulos, Mikroyannidis, and Tsivgoulis (1998) investigated the synthesis of rigid-rod polyamides and polyimides derived from related compounds, emphasizing their amorphous nature and excellent thermooxidative stability, with no weight loss up to 379-417 °C in air (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).
Catalytic Properties in Organic Synthesis : Gott, Clarke, Clarkson, and Scott (2007) explored the use of bis(carboxamide) proligands derived from related compounds in catalytic hydroamination/cyclization of aminoalkenes. They focused on the synthesis and structural analysis of these complexes (Gott, Clarke, Clarkson, & Scott, 2007).
Anticonvulsant Activity : Lambert et al. (1995) synthesized new ameltolide analogues, including 4-amino-N-(2,6-dimethylphenyl)benzamide, and evaluated their anticonvulsant properties. They found these compounds superior to phenytoin in specific seizure tests (Lambert, Hamoir, Hermans, & Poupaert, 1995).
Electrochromic and Electrofluorescent Materials : Sun et al. (2017) reported on polyamides prepared from a novel dicarboxylic acid, showcasing their potential applications in dual-switching electrochromic/electrofluorescent materials due to their strong fluorescence and thermally stable nature (Sun et al., 2017).
Synthesis and Characterization of Aromatic Polyamides : More, Pasale, and Wadgaonkar (2010) synthesized new aromatic polyamides containing ether linkages and pendant pentadecyl chains. They highlighted the enhanced solubility and thermal stability of these polymers (More, Pasale, & Wadgaonkar, 2010).
Biological Activity of Arylazothiazole Disperse Dyes : Khalifa, Abdel‐Hafez, Gobouri, and Kobeasy (2015) synthesized novel heterocyclic aryl monoazo organic compounds with potential applications in dyeing polyester fibers and exhibiting significant biological activity (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Direcciones Futuras
Future research on this compound could involve further elucidation of its physical and chemical properties, synthesis methods, and potential biological activities. It could also be interesting to explore its potential uses in medicinal chemistry, given the known activities of many piperazine derivatives .
Propiedades
IUPAC Name |
4-(2,4-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O/c1-20-13-14-24(21(2)19-20)26-15-17-27(18-16-26)25(29)28(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-14,19H,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWSTHYKSYOQRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone](/img/structure/B2780530.png)
![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine](/img/structure/B2780534.png)
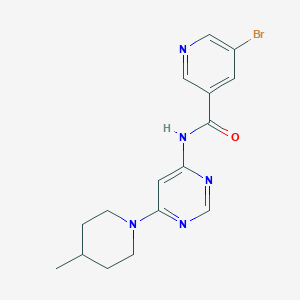

![Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate](/img/structure/B2780538.png)
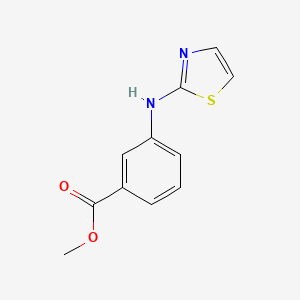
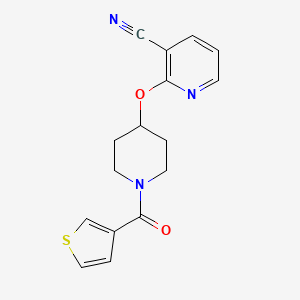
![Ethyl 3-methyl-4-[(phenylcarbonyl)oxy]-1-benzofuran-2-carboxylate](/img/structure/B2780544.png)
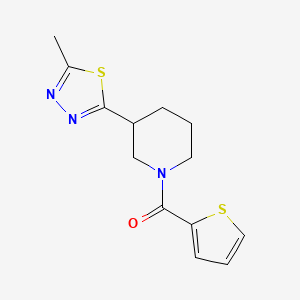
![5-Bromo-N-[2-(2-chloropropanoylamino)ethyl]pyridine-2-carboxamide](/img/structure/B2780547.png)
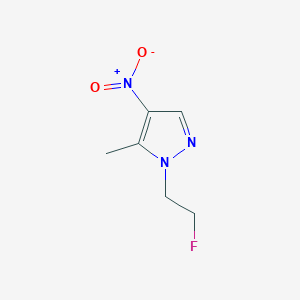

![2-[2-(Aminomethyl)-1h-imidazol-1-yl]acetic acid dihydrochloride](/img/structure/B2780551.png)
![(E)-3-(pyridin-3-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2780553.png)